molecular formula C18H19N5O3 B11145694 N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

Cat. No.: B11145694
M. Wt: 353.4 g/mol
InChI Key: KPQSNZPKDHSSSO-UHFFFAOYSA-N
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Description

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves multiple steps. One common method includes the Fischer indole synthesis, where an indole moiety is constructed from phenylhydrazine and an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further reacted with various reagents to introduce the pyrazinecarboxamide group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is unique due to its specific combination of an indole moiety with a pyrazinecarboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-26-13-2-3-15-14(8-13)12(9-22-15)4-5-21-17(24)11-23-18(25)16-10-19-6-7-20-16/h2-3,6-10,22H,4-5,11H2,1H3,(H,21,24)(H,23,25)

InChI Key

KPQSNZPKDHSSSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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